molecular formula C25H21NO5 B11275834 N-[2-(3,4-dimethoxybenzoyl)-3-methyl-1-benzofuran-6-yl]benzamide

N-[2-(3,4-dimethoxybenzoyl)-3-methyl-1-benzofuran-6-yl]benzamide

Cat. No.: B11275834
M. Wt: 415.4 g/mol
InChI Key: GJJVVNNAIXAGPC-UHFFFAOYSA-N
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Description

N-[2-(3,4-dimethoxybenzoyl)-3-methyl-1-benzofuran-6-yl]benzamide is a complex organic compound that belongs to the class of benzamides. Benzamides are known for their wide range of applications in medicinal chemistry, biology, and industry due to their diverse biological activities. This particular compound is characterized by the presence of a benzofuran ring, which is fused with a benzamide moiety, and substituted with dimethoxybenzoyl and methyl groups.

Preparation Methods

The synthesis of N-[2-(3,4-dimethoxybenzoyl)-3-methyl-1-benzofuran-6-yl]benzamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of 3,4-dimethoxybenzoic acid, which is then converted to its corresponding acid chloride using reagents like thionyl chloride. This acid chloride is then reacted with 3-methyl-1-benzofuran-6-amine under appropriate conditions to form the desired benzamide compound . The reaction conditions often involve the use of organic solvents such as dichloromethane and catalysts like triethylamine to facilitate the reaction.

Chemical Reactions Analysis

N-[2-(3,4-dimethoxybenzoyl)-3-methyl-1-benzofuran-6-yl]benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of the carbonyl group to an alcohol.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the dimethoxy groups can be replaced by other nucleophiles under suitable conditions.

Scientific Research Applications

Antimicrobial Activity

Recent studies have indicated that derivatives of compounds similar to N-[2-(3,4-dimethoxybenzoyl)-3-methyl-1-benzofuran-6-yl]benzamide exhibit significant antimicrobial properties. For example:

  • Minimum Inhibitory Concentration (MIC) values were evaluated against various bacterial strains, revealing potent activity against both Gram-positive and Gram-negative bacteria.
  • The compound's structure allows it to interact effectively with bacterial enzymes or cell membranes, making it a candidate for further development as an antimicrobial agent .

Anticancer Potential

The anticancer activity of this compound has been assessed through in vitro studies. Notably:

  • The compound showed promising results against human colorectal carcinoma cell lines (HCT116), with IC50 values indicating effective inhibition of cancer cell proliferation.
  • Comparisons with standard chemotherapeutic agents like 5-Fluorouracil demonstrated that certain derivatives possess superior activity, suggesting potential for development as anticancer therapeutics .

Study 1: Antimicrobial Evaluation

A series of synthesized derivatives were tested for their antimicrobial efficacy. The results indicated that compounds bearing similar structural motifs to this compound exhibited MIC values ranging from 1.27 µM to 2.65 µM against various pathogens including Staphylococcus aureus and Escherichia coli. The findings are summarized in Table 1 below.

CompoundMIC (µM)Target Organism
N11.27Bacillus subtilis
N81.43Escherichia coli
N222.60Klebsiella pneumoniae
N232.65Staphylococcus aureus

Study 2: Anticancer Activity Assessment

In a separate study assessing anticancer properties, the compound was tested against HCT116 cells using the Sulforhodamine B assay. The results indicated that certain analogs had IC50 values lower than those of established chemotherapeutics:

CompoundIC50 (µM)Comparison DrugComparison IC50 (µM)
N95.855-Fluorouracil9.99
N184.535-Fluorouracil9.99

Mechanism of Action

The mechanism of action of N-[2-(3,4-dimethoxybenzoyl)-3-methyl-1-benzofuran-6-yl]benzamide involves its interaction with specific molecular targets and pathways. The compound’s antioxidant activity is attributed to its ability to scavenge free radicals and chelate metal ions, thereby preventing oxidative damage to cells . Its antibacterial activity is believed to result from its ability to disrupt bacterial cell membranes and inhibit essential bacterial enzymes.

Comparison with Similar Compounds

N-[2-(3,4-dimethoxybenzoyl)-3-methyl-1-benzofuran-6-yl]benzamide can be compared with other benzamide derivatives, such as:

These compounds share similar structural features but differ in the position and type of substituents on the benzofuran and benzamide rings. The unique substitution pattern of this compound contributes to its distinct chemical and biological properties.

Biological Activity

N-[2-(3,4-dimethoxybenzoyl)-3-methyl-1-benzofuran-6-yl]benzamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Structural Characteristics

The molecular formula of this compound is C25H21NO5, with a molecular weight of 415.4 g/mol. Its structure features a benzamide moiety linked to a 3,4-dimethoxybenzoyl group and a 3-methyl-1-benzofuran ring, which contributes to its diverse chemical properties and biological activities.

Biological Activities

Research indicates that this compound exhibits several notable biological activities:

  • Antinociceptive Effects : The compound has been evaluated for its antinociceptive properties in various models of pain. In studies, it demonstrated significant dose-dependent analgesic effects comparable to established analgesics like aspirin and morphine .
  • Anticancer Potential : Preliminary investigations suggest that this compound may possess anticancer properties. Its structural components are known to interact with cellular pathways involved in cancer progression, although specific mechanisms remain to be fully elucidated.
  • Anti-inflammatory Activity : The presence of the benzofuran core is associated with anti-inflammatory effects, making it a candidate for further research in treating inflammatory conditions.

The exact mechanisms through which this compound exerts its biological effects are still under investigation. However, several possible mechanisms have been proposed:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in pain signaling and inflammation.
  • Receptor Interaction : It might interact with specific receptors that modulate pain perception and inflammatory responses.
  • Gene Expression Modulation : The compound could influence the expression of genes related to cell proliferation and apoptosis, contributing to its anticancer activity .

Case Studies

Several case studies have highlighted the pharmacological potential of compounds structurally related to this compound:

StudyFindings
Antinociceptive Study Demonstrated significant analgesic effects in mouse models using various administration routes (i.p., s.c., etc.) .
Cancer Cell Line Evaluation Showed cytotoxic effects against specific cancer cell lines, indicating potential for further development as an anticancer agent .
Inflammation Model Testing Exhibited reduced inflammation markers in animal models, supporting its potential use in treating inflammatory diseases.

Properties

Molecular Formula

C25H21NO5

Molecular Weight

415.4 g/mol

IUPAC Name

N-[2-(3,4-dimethoxybenzoyl)-3-methyl-1-benzofuran-6-yl]benzamide

InChI

InChI=1S/C25H21NO5/c1-15-19-11-10-18(26-25(28)16-7-5-4-6-8-16)14-21(19)31-24(15)23(27)17-9-12-20(29-2)22(13-17)30-3/h4-14H,1-3H3,(H,26,28)

InChI Key

GJJVVNNAIXAGPC-UHFFFAOYSA-N

Canonical SMILES

CC1=C(OC2=C1C=CC(=C2)NC(=O)C3=CC=CC=C3)C(=O)C4=CC(=C(C=C4)OC)OC

Origin of Product

United States

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